N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,4-Dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 2,4-dimethylphenyl substituent on the pyrimidine ring’s amine group.
- A 4-fluorophenyl group at the 1-position of the pyrazolo core.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-12-3-8-17(13(2)9-12)24-18-16-10-23-25(19(16)22-11-21-18)15-6-4-14(20)5-7-15/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBMZIZOAYZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered interest in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a pyrazolo ring fused to a pyrimidine ring. The presence of two aromatic substituents—a 2,4-dimethylphenyl group and a 4-fluorophenyl group—enhances its biological activity. Its molecular formula is with a molecular weight of approximately 335.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN5 |
| Molecular Weight | 335.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 393785-46-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation. Notably, it has shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial in cancer therapy as they regulate cell division and proliferation.
Key Mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : This inhibition prevents the phosphorylation of target proteins necessary for cell cycle progression.
- Anti-Cancer Activity : By disrupting normal cell cycle functions, the compound exhibits potential anti-tumor effects.
Structure-Activity Relationships (SAR)
The unique combination of substituents in this compound significantly influences its biological activity. Comparative studies with similar compounds have highlighted the following:
| Compound | Biological Activity |
|---|---|
| N-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Kinase inhibition |
| 1-(3-chloro-4-methylphenyl)-N-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | Potential anti-cancer activity |
| N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Antiproliferative effects |
The presence of the fluorine atom in the 4-position of the phenyl group enhances the compound's binding affinity to its targets compared to non-fluorinated analogs.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound in various cancer models:
- In Vitro Studies : Research has demonstrated that this compound effectively reduces cell viability in several cancer cell lines through CDK inhibition.
- In Vivo Studies : Animal models treated with this compound showed significant tumor growth reduction compared to control groups. The mechanism was linked to induced apoptosis in cancer cells.
- Pharmacological Profiles : The compound has been evaluated for its pharmacokinetic properties and safety profile in preclinical trials. These studies revealed favorable absorption and distribution characteristics.
Comparison with Similar Compounds
Key Findings from Analog Studies
- S29: Demonstrated efficacy in reducing neuroblastoma tumor mass in vivo but requires nanocarriers (e.g., graphene oxide) to mitigate poor solubility and pharmacokinetics .
- Ibrutinib Intermediate: Highlights the importance of piperidinyl and phenoxyphenyl groups in enhancing kinase selectivity and drug-like properties .
Impact of Substituents on Activity
- Fluorophenyl Groups : Present in the target compound and analogs (e.g., S29, 7d), these enhance metabolic stability and target binding via hydrophobic interactions .
- Chloro/Alkyl Chains : In S29 and PP2, chloro substituents improve potency but may reduce solubility, necessitating formulation adjustments .
- Piperidine/Piperazine Moieties : Found in ibrutinib-related compounds, these improve CNS penetration and oral bioavailability .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The synthesis typically involves a multi-step process starting with substituted pyrazole and pyrimidine precursors. Key steps include:
- Condensation reactions using phenyl hydrazine and carbonitriles to form the pyrazolo[3,4-d]pyrimidine core .
- Substituent introduction via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2,4-dimethylphenyl and 4-fluorophenyl groups .
- Optimized conditions : Use polar aprotic solvents (e.g., DMSO, THF) with catalysts like sodium hydride at controlled temperatures (60–100°C) and inert atmospheres. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradients) yields >85% purity .
Basic: What analytical methods are recommended to confirm the structural integrity and purity of this compound?
Answer:
A combination of techniques ensures robust characterization:
- 1H/13C NMR spectroscopy : Key diagnostic peaks include aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.4–11.8 ppm), and methyl/methoxy substituents (δ 2.1–3.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect by-products .
- Mass spectrometry (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ m/z 403.2) and fragmentation patterns .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the pyrazolo[3,4-d]pyrimidine scaffold?
Answer:
- Substituent variation : Systematically modify the 2,4-dimethylphenyl (electron-donating groups) and 4-fluorophenyl (electron-withdrawing groups) moieties to assess effects on target binding .
- Biological assays : Test derivatives against kinase panels (e.g., Src, EGFR) using fluorescence polarization or TR-FRET assays. Measure IC50 values and compare with parent compound .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies (e.g., alanine scanning of kinase ATP-binding pockets) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
Answer:
- Orthogonal assays : Cross-validate using biochemical (e.g., kinase inhibition) and cell-based (e.g., proliferation/apoptosis) assays to rule out assay-specific artifacts .
- Control for off-target effects : Include inactive analogues (e.g., PP3 for kinase studies) and genetic knockdowns (siRNA) to confirm target specificity .
- Statistical rigor : Apply multivariate analysis (ANOVA with Tukey’s post-hoc) to account for batch effects or inter-lab variability in IC50 determinations .
Advanced: What strategies are effective in improving the chemical stability of this compound under physiological conditions?
Answer:
- pH optimization : Conduct stability studies in buffers (pH 4–9) to identify degradation pathways (e.g., hydrolysis of the pyrimidine ring at acidic pH) .
- Formulation approaches : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce aggregation in aqueous media .
- Protective groups : Introduce tert-butyloxycarbonyl (Boc) or acetyl groups at reactive NH sites during synthesis, followed by deprotection in target tissues .
Basic: How should researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor shifts in protein melting curves after compound treatment to confirm direct target binding .
- Western blotting : Quantify phosphorylation changes in downstream signaling nodes (e.g., ERK, AKT) to verify functional inhibition .
- Pull-down assays : Use biotinylated derivatives coupled with streptavidin beads to isolate and identify bound proteins via LC-MS/MS .
Advanced: What experimental designs are critical for assessing metabolic liabilities and pharmacokinetic (PK) properties?
Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2) and identify cytochrome P450-mediated oxidation hotspots .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu) and correlate with in vivo efficacy .
- In vivo PK studies : Administer via IV/IP routes in rodents, collect plasma at timed intervals, and analyze via LC-MS to calculate AUC, Cmax, and clearance .
Advanced: How can researchers leverage computational tools to predict off-target interactions?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes to map off-target kinases or phosphatases .
- Machine learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict polypharmacology risks .
- Structural alerts : Flag reactive functional groups (e.g., Michael acceptors) using tools like PAINS filters to minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
